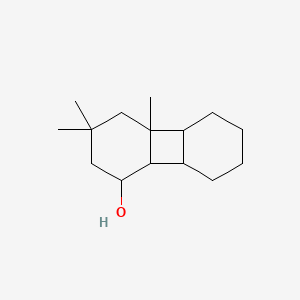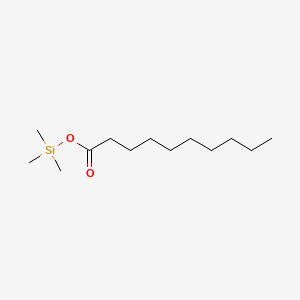
Trimethylsilyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl decanoate is an organosilicon compound with the molecular formula C₁₄H₃₀O₂Si. It is characterized by the presence of a trimethylsilyl group attached to a decanoate moiety. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as chemical inertness and large molecular volume .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl decanoate can be synthesized through the esterification of decanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired ester and the release of hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated systems to ensure consistency and efficiency. The process may include the use of robotic autosamplers and commercial software to optimize the reaction conditions and improve throughput .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl decanoate undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as fluoride ions or other strong bases.
Major Products Formed:
Hydrolysis: Decanoic acid and trimethylsilanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl decanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trimethylsilyl decanoate primarily involves its role as a derivatizing agent. The trimethylsilyl group enhances the volatility and stability of the target molecules, facilitating their analysis by techniques such as GC-MS. The compound interacts with hydroxyl, carboxyl, and amino groups in the target molecules, forming trimethylsilyl derivatives that are more amenable to analytical procedures .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the ester functionality.
Trimethylsilyl cyanide: Employed in cyanation reactions and has different reactivity compared to trimethylsilyl decanoate.
Trimethylsilyl trifluoroacetamide: Another derivatizing agent used in GC-MS but with different chemical properties.
Uniqueness: this compound is unique due to its combination of the trimethylsilyl group and the decanoate moiety, providing both silylation and ester functionalities. This dual functionality makes it particularly useful in a variety of synthetic and analytical applications .
Properties
CAS No. |
55494-15-0 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
trimethylsilyl decanoate |
InChI |
InChI=1S/C13H28O2Si/c1-5-6-7-8-9-10-11-12-13(14)15-16(2,3)4/h5-12H2,1-4H3 |
InChI Key |
FGTNBYWFNITQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
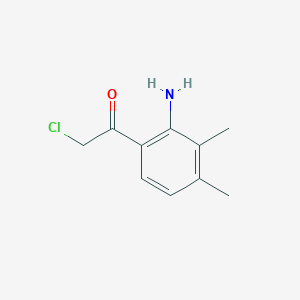

![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
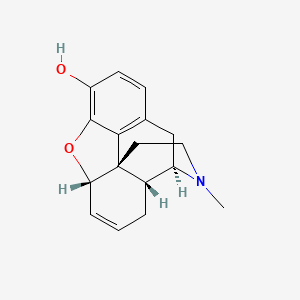
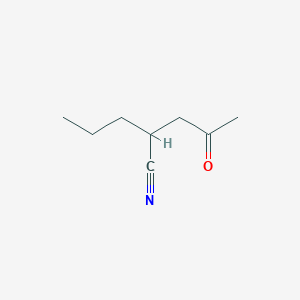
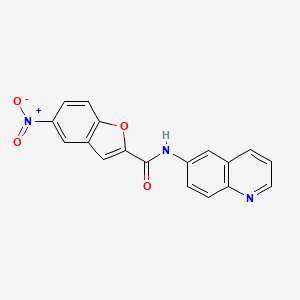

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
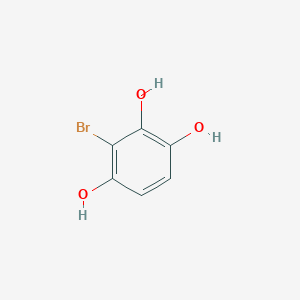
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
